ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
Description
Ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a synthetic imidazo-purine derivative characterized by a complex heterocyclic core with a 4-methylphenyl substituent at position 8 and an ethyl ester group at position 3.
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C19H21N5O4/c1-4-28-14(25)11-24-17(26)15-16(21(3)19(24)27)20-18-22(9-10-23(15)18)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
YRPMLADWIZNDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Para- vs. Ortho-Methylphenyl Groups : The 4-methylphenyl group in the target compound likely enhances metabolic stability compared to the 2-methylphenyl analog () due to reduced steric hindrance and optimized electronic effects. Para-substituted aryl groups often improve lipophilicity (logP) and membrane permeability compared to unsubstituted phenyl () .
- However, methyl esters may exhibit faster hydrolysis to active metabolites .
Key Structural Variations
Position 8 Substituents :
- 4-Methylphenyl (Target) : Optimizes steric and electronic profiles for receptor binding.
- 2-Methylphenyl () : May introduce steric clashes in binding pockets.
- Phenyl () : Lacks methyl group, reducing lipophilicity and metabolic stability.
Ester Functionalization :
- Ethyl esters enhance lipophilicity, favoring blood-brain barrier penetration.
- Methyl esters improve aqueous solubility, aiding in formulation .
Research Implications and Gaps
- Biological Screening : The target compound’s 4-methylphenyl group warrants evaluation for A₃ receptor affinity and selectivity using radioligand assays (as in ) .
- Metabolic Studies : Comparative pharmacokinetic analyses of ethyl vs. methyl esters are needed to assess hydrolysis rates and metabolite formation.
- Synthetic Optimization : Para-substituted analogs may require tailored purification methods due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
